1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride
Overview
Description
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride is a chemical compound that is part of a collection of rare and unique chemicals . It has a linear formula of C17H25Cl2NO and a molecular weight of 330.301 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride is represented by the linear formula C17H25Cl2NO . This indicates that the molecule is composed of 17 carbon atoms, 25 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom.Physical And Chemical Properties Analysis
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride is a crystalline solid . It has a molecular weight of 330.301 .Scientific Research Applications
Pharmacological Properties
- This compound belongs to a class of centrally-acting drugs known as arylcycloalkylamines, which have been studied for their neuropharmacologic properties, including general anesthetic effects (Chen, 1969).
Synthesis and Biological Activities
- Derivatives of 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine have been synthesized and evaluated for their analgesic effects, showing marked anti-nociception in animal models (Ahmadi et al., 2010).
Chemical Transformations and Applications
- The compound's derivatives have been involved in various chemical reactions, leading to the formation of a variety of derivatives with potential applications in drug synthesis and other chemical industries (Anusevičius et al., 2014).
Impurity Analysis
- As a piperidine derivative, it has been studied in the context of impurity analysis in pharmaceuticals, highlighting the importance of understanding its derivatives in drug quality control (Liu et al., 2020).
Analytical Methods Development
- Analytical methods have been developed for identifying and quantifying derivatives of 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine in biological matrices, emphasizing its relevance in forensic and clinical toxicology (De Paoli et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-[1-(3-chlorophenyl)cyclohexyl]piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN.ClH/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19;/h7-9,14H,1-6,10-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFYXBJSPFNIIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Cl)N3CCCCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346539 | |
Record name | 1-[1-(3-Chlorophenyl)cyclohexyl]piperidine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride | |
CAS RN |
1934-43-6 | |
Record name | 1-[1-(3-Chlorophenyl)cyclohexyl]piperidine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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